Didodecyl hydrogen phosphate

Overview

Description

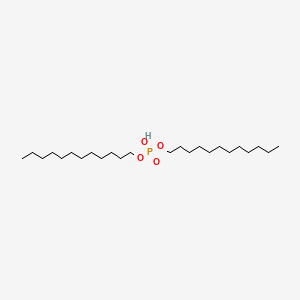

Didodecyl hydrogen phosphate (DHP), with the chemical formula $ \text{C}{24}\text{H}{51}\text{O}_4\text{P} $, is an organophosphate ester characterized by two dodecyl (C12) alkyl chains bonded to a phosphate group . It is synthesized via esterification of 1-dodecanol with phosphorus oxychloride under controlled conditions, achieving optimal yields at specific molar ratios and reaction temperatures .

DHP is widely utilized as a surfactant and dispersant in industrial applications, particularly in controlling the rheology of BaTiO3 (barium titanate) slurries. Molecular dynamics simulations demonstrate that DHP adsorbs onto BaTiO3 surfaces, reducing slurry viscosity by preventing particle aggregation . Its potassium salt, potassium didodecyl phosphate (CAS 19045-76-2), is also employed in lubricants and consumer products due to its stability and surface-active properties .

Preparation Methods

Direct Esterification of Dodecanol with Phosphoric Acid

The most straightforward route to DDHP involves the direct esterification of dodecanol (lauryl alcohol) with phosphoric acid. This method typically employs a molar ratio of 2:1 (dodecanol to phosphoric acid) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of dodecanol attack the phosphorus center of phosphoric acid, forming two ester bonds .

Reaction Conditions and Optimization

-

Temperature : 80–100°C to accelerate esterification while minimizing side reactions like dehydration .

-

Catalysts : Acid catalysts (e.g., ) are avoided due to potential sulfonation of dodecanol. Instead, the reaction relies on excess dodecanol to drive equilibrium toward DDHP formation .

-

Solvents : Benzene or toluene is used to azeotropically remove water, though modern protocols favor safer alternatives like hexane .

A representative procedure from industrial archives involves reacting 15.227 g of dodecanol with 2.5 mL of phosphorus oxychloride in benzene at 80°C for 21 hours, yielding DDHP as a white powder with a 35% yield . Challenges include the formation of monoester byproducts (e.g., monododecyl phosphate) and unreacted dodecanol, necessitating purification steps .

Phosphorus Oxychloride-Mediated Synthesis

An alternative method utilizes phosphorus oxychloride () as a phosphorylating agent. This approach enhances reaction efficiency by leveraging ’s higher reactivity compared to phosphoric acid. The process involves two stages:

-

Formation of Dichlorophosphate Intermediate :

-

Hydrolysis to DDHP :

Hydrolysis is performed in aqueous alkaline media (pH 8.7–9.2) at 50°C to ensure complete conversion .

Advantages and Limitations

-

Yield : Up to 70% after purification, surpassing direct esterification .

-

Purity Concerns : Residual chloride ions and monoesters require extensive washing with deionized water and solvent extraction .

Solvent Extraction for Purification

Crude DDHP often contains monoester impurities (e.g., monododecyl phosphate) and unreacted dodecanol. A patent-pending purification method employs ternary solvent systems to isolate DDHP :

| Component | Role | Example |

|---|---|---|

| Hydrophobic solvent | Extracts nonionic impurities | n-Hexane, petroleum ether |

| Polar solvent | Dissolves DDHP salts | Isopropanol, ethanol |

| Aqueous phase | Stabilizes ionic DDHP derivatives | Water with triethanolamine |

Procedure :

-

Neutralize crude DDHP with triethanolamine to form a water-soluble salt.

-

Add n-hexane, isopropanol, and water (ratio 5:2:3) and agitate at 50°C.

-

Separate phases: The aqueous layer contains purified DDHP salt, while the organic layer retains impurities like dodecanol .

This method achieves >95% purity with an 81% removal rate for dodecanol .

Comparative Analysis of Preparation Methods

The table below contrasts key metrics for DDHP synthesis routes:

Chemical Reactions Analysis

Didodecyl hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phosphoric acid and dodecanol.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Substitution: This compound can undergo substitution reactions where the hydrogen atom in the phosphate group is replaced by other functional groups.

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions include phosphoric acid derivatives and various substituted phosphates .

Scientific Research Applications

Chemical Applications

Didodecyl hydrogen phosphate is primarily used as a reagent in the synthesis of organophosphorus compounds. Its reactivity allows it to participate in several chemical transformations:

- Synthesis of Organophosphorus Compounds : It acts as a precursor for various organophosphorus derivatives through oxidation, hydrolysis, and substitution reactions.

- Formation of Surfactants : Due to its amphiphilic nature, it is utilized in formulating surfactants for detergents and emulsifiers.

Biological Applications

In biological research, this compound demonstrates significant potential due to its surfactant properties:

- Drug Delivery Systems : It enhances the solubility and bioavailability of hydrophobic drugs by encapsulating them and facilitating their transport across biological membranes. Studies have shown that it can significantly improve drug delivery efficiency compared to traditional methods.

- Modulation of Membrane Properties : The compound alters cell membrane integrity and permeability, which can enhance drug uptake in cellular systems.

Industrial Applications

This compound finds utility in various industrial processes:

- Lubricants and Anti-Corrosion Agents : It is used as an additive to enhance thermal stability and reduce friction in lubricants.

- Dispersants : In materials science, it modifies the viscosity of slurries containing materials like barium titanate by acting as a dispersant.

Case Study 1: Drug Delivery System

A study investigated the use of this compound as a carrier for hydrophobic drugs. Results indicated that it could significantly improve drug solubility and bioavailability. The encapsulation efficiency was notably high, demonstrating its potential to enhance therapeutic efficacy.

Case Study 2: Membrane Interaction

Research focused on the interaction of this compound with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for this compound as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.

Mechanism of Action

The mechanism of action of didodecyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can alter the surface properties of materials, enhance lubrication, and improve thermal stability. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions, making it effective in various industrial and research applications .

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between DHP and other dialkyl phosphates lies in the alkyl chain length and molecular geometry , which influence solubility, adsorption efficiency, and applications.

Key Observations:

- Chain Length vs. Adsorption: Longer alkyl chains (e.g., C16 in DCP, C18 in DOP) enhance hydrophobicity, making these compounds more effective in non-polar solvents. However, DHP (C12) strikes a balance between solubility in toluene/ethanol mixtures and adsorption efficiency on BaTiO3, as demonstrated in rheology studies .

- Monolayer Properties: Molecular simulations show that DHP occupies a larger molecular area (46.5–63.7 Ų/molecule) compared to octadecyl phosphate (C18, 32.2 Ų/molecule), due to its branched alkyl arrangement .

- Functional Roles: DHP’s primary role as a dispersant contrasts with sodium phosphate dibasic, an inorganic compound used in pH buffering .

Biological Activity

Didodecyl hydrogen phosphate (DDHP) is an organic phosphorus compound with notable biological activity primarily due to its surfactant properties. This article explores its biological mechanisms, biochemical interactions, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phosphate ester. It is synthesized through the esterification of phosphoric acid with dodecanol under controlled conditions, yielding a compound that exhibits both hydrophilic and hydrophobic characteristics, making it an effective surfactant .

Target of Action

DDHP interacts with various biomolecules through mechanisms such as esterification, phosphorylation, and dephosphorylation. These interactions can significantly alter the function of target molecules, impacting cellular processes .

Pharmacokinetics

As a phosphate ester, DDHP is metabolized in the body via enzymatic hydrolysis, releasing phosphate ions and alcohols. This process is crucial for its biological activity, particularly in lipid metabolism and cellular signaling .

Cellular Effects

DDHP has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates specific signaling pathways leading to the phosphorylation of target proteins, which can alter their activity and function. Furthermore, it interacts with transcription factors, affecting the expression of genes involved in lipid metabolism and cell growth .

Interaction with Biological Membranes

Research indicates that DDHP affects membrane fluidity and permeability, which can enhance drug absorption and nutrient uptake. Its ability to alter membrane properties makes it a candidate for drug delivery systems, facilitating the transport of hydrophobic drugs across biological membranes .

Study on Membrane Interaction

A study investigated how DDHP interacts with amino acids like L-arginine at the air-water interface. The findings suggest that DDHP's surfactant properties can modify protein behavior at membrane interfaces, which is essential for understanding cell signaling pathways .

Drug Delivery Applications

In drug delivery research, DDHP was evaluated for its capacity to encapsulate hydrophobic drugs. The results demonstrated that DDHP could effectively transport these drugs across cellular membranes, highlighting its potential utility in pharmaceutical formulations .

Table: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Surfactant Properties | Alters membrane fluidity and permeability; enhances drug absorption |

| Cell Signaling | Modulates signaling pathways; affects gene expression related to metabolism |

| Enzyme Interaction | Serves as a substrate for phospholipases; influences lipid metabolism |

| Drug Delivery | Facilitates transport of hydrophobic drugs across membranes |

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for didodecyl hydrogen phosphate (DHP), and how do reaction conditions influence yield?

- Methodology : DHP can be synthesized via esterification of phosphoric acid with dodecanol. Evidence shows two primary routes:

Direct reaction of dodecanol with phosphoric acid under controlled temperature (50–80°C) and catalytic conditions (e.g., PTSA), yielding ~34% .

Alternative pathways using intermediates like dilauryl phosphite, which may improve purity but require inert atmospheres .

- Key Variables : Reaction time, stoichiometric ratios (alcohol:acid), and catalyst type critically affect yield. Purification via recrystallization or column chromatography is recommended for analytical-grade DHP.

Q. How can researchers characterize the structural and thermal properties of DHP?

- Analytical Techniques :

- NMR/FTIR : Confirm esterification success (e.g., P–O–C linkage at ~1250 cm⁻¹ in FTIR) .

- DSC/TGA : DHP exhibits a melting point of 48–49°C and thermal stability up to ~300°C .

- Mass Spectrometry : Validate molecular weight (434.63 g/mol) and detect impurities .

Q. What are the standard applications of DHP in laboratory settings?

- Surfactant/Stabilizer : Acts as a dispersant in colloidal systems (e.g., BaTiO₃ slurries) to reduce viscosity via steric hindrance .

- Phase-Transfer Agent : Used in organic synthesis for lipophilic compound solubilization .

Advanced Research Questions

Q. How does DHP modify interfacial properties in complex colloidal systems?

- Experimental Design :

- Coarse-Grain Modeling : Simulate DHP’s interaction with nanoparticles (e.g., BaTiO₃) to predict slurry rheology. Studies show DHP’s alkyl chains adsorb onto particle surfaces, reducing aggregation .

- In Situ Characterization : Use dynamic light scattering (DLS) and zeta potential measurements to quantify dispersion stability under varying pH and ionic strength .

Q. What advanced analytical methods detect DHP in environmental matrices, and what are their limitations?

- LC-QToF-MS : Suspect screening workflows identify DHP in biota (e.g., Black Sea samples) with high-resolution mass accuracy (error <5 ppm). However, isomer discrimination requires orthogonal techniques like ion mobility spectrometry .

- Challenges : Low environmental concentrations (ng/L–μg/L) and matrix effects (e.g., lipid co-extractives) complicate quantification .

Q. How does counterion selection influence DHP’s self-assembly in ionic liquids?

- Methodology :

- SAXS/SANS : Probe micelle formation in choline chloride-based deep eutectic solvents. DHP’s long alkyl chains favor lamellar phases, but counterions (e.g., Mg²⁺) alter curvature and aggregation number .

- Contradictions : DHP’s behavior in ionic liquids vs. aqueous systems diverges significantly due to solvent polarity and hydrogen-bonding networks .

Q. Key Considerations for Researchers

Properties

IUPAC Name |

didodecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUVYOABGUBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863996 | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | Di-n-dodecyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals (methanol) | |

CAS No. |

7057-92-3 | |

| Record name | Didodecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-dodecyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-DODECYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C | |

| Record name | DI-N-DODECYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.